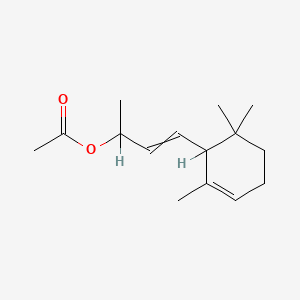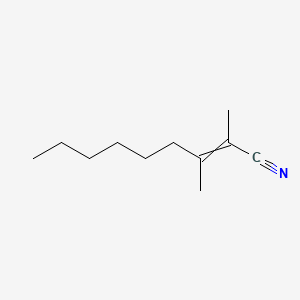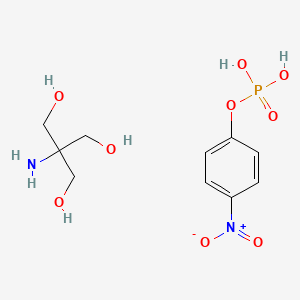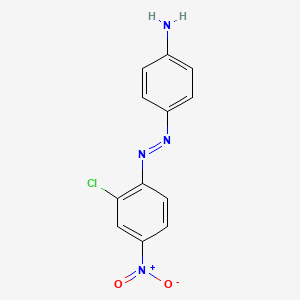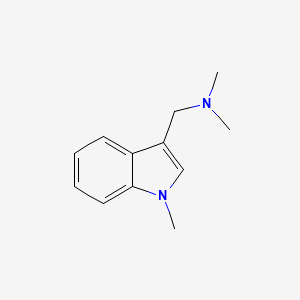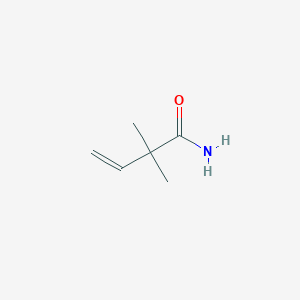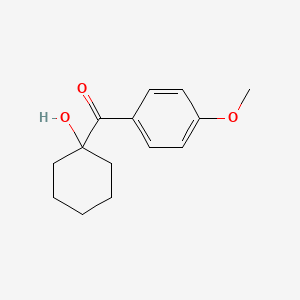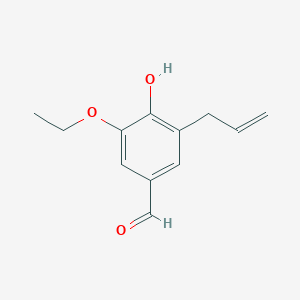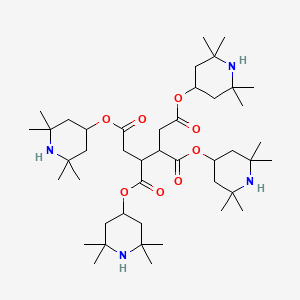
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
Vue d'ensemble
Description
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a chemical compound with the molecular formula C44H78N4O8 . It has a molar mass of 791.11 .
Synthesis Analysis
The synthesis of Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate generally involves an esterification reaction between 1,2,3,4-butanetetracarboxylic acid and 2,2,6,6-tetramethyl-4-piperidinol .Chemical Reactions Analysis
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be used as a photostabilizer, which enhances the light stability of plastic products . The exact chemical reactions it undergoes in this role are not specified in the available resources.Physical And Chemical Properties Analysis
This compound has a density of 1.1g/cm³ . Its boiling point is 741.8°C at 760 mmHg , and it has a flash point of 402.4°C . The vapor pressure of this compound is 7.16E-22mmHg at 25°C , and its refractive index is 1.525 .Applications De Recherche Scientifique
Polymer Synthesis and Modification
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is utilized in the synthesis of four-arm star homopolymers and graft copolymers. A study by Moschogianni, Pispas, and Hadjichristidis (2001) demonstrated its use in atom transfer radical polymerization (ATRP) for synthesizing star polymers of methyl methacrylate and graft copolymers with polystyrene backbones and poly(t-butyl methacrylate) grafts (Moschogianni, Pispas, & Hadjichristidis, 2001).
Crystal Engineering and Co-Crystal Formation
The compound plays a role in crystal engineering. Kole, Tan, Koh, and Vittal (2012) utilized it for creating co-crystals with linear dipyridyl spacers, demonstrating its ability to form complex structures like interpenetrated networks (Kole, Tan, Koh, & Vittal, 2012).
Metal-Organic Frameworks (MOFs) and Coordination Complexes
It's used in forming metal-organic frameworks and coordination complexes. For example, Frenzel, Korb, and Lang (2016) reported on a distorted trigonal-planar-coordinated tetrakis(triphenylphosphanyl)disilver salt of butane-1,1,4,4-tetracarboxylic acid, highlighting its role in forming complex molecular structures (Frenzel, Korb, & Lang, 2016).
Study of Acid Sites and Complex Formation
This chemical is also significant in studying acid sites and complex formation. Fionov and Sadykov (2007) used its derivative, 1,4-bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidyl)butane, to study paramagnetic complexes and acid sites on surfaces like SiO2 and γ-Al2O3 (Fionov & Sadykov, 2007).
Synthesis and Structural Analysis
Its derivatives have been pivotal in synthesizing new compounds and analyzing molecular structures. For instance, Lee, Takanashi, Ichinohe, and Sekiguchi (2003) used a derivative for forming new cyclotetrametallenes, providing insights into the structural peculiarities and mechanisms of formation (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).
Safety And Hazards
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate may have some toxicity and should be avoided from ingestion or direct contact with skin and eyes . It is flammable and should be kept away from open flames or high-temperature objects . It should be stored in a cool, ventilated place, away from fire sources and flammable substances . When using or handling this compound, appropriate personal protective equipment, such as gloves, protective glasses, and a protective mask, should be worn .
Propriétés
IUPAC Name |
tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78N4O8/c1-37(2)19-27(20-38(3,4)45-37)53-33(49)17-31(35(51)55-29-23-41(9,10)47-42(11,12)24-29)32(36(52)56-30-25-43(13,14)48-44(15,16)26-30)18-34(50)54-28-21-39(5,6)46-40(7,8)22-28/h27-32,45-48H,17-26H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNAAUDJKMURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867047 | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate | |
CAS RN |
64022-61-3 | |
| Record name | Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



